Cas no 896335-10-7 (ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate)

Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate is a specialized organic compound featuring a unique molecular structure incorporating benzenesulfonyl and thiophene moieties. Its key advantages include versatility as an intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. The presence of both sulfonyl and carbamoyl ester functionalities enhances its reactivity, enabling selective modifications for targeted applications. The thiophene ring contributes to potential electronic and binding properties, making it valuable in materials science and medicinal chemistry research. This compound is characterized by its stability under standard conditions and compatibility with a range of reaction conditions, facilitating its use in multi-step synthetic pathways.
ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate structure
896335-10-7 structure
Product Name:ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate
CAS No:896335-10-7
MF:C16H17NO5S2
MW:367.439882040024
CID:6368251
PubChem ID:18574179
Update Time:2025-05-26

ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate Chemical and Physical Properties

Names and Identifiers

    • ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate
    • ethyl 2-[[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate
    • AKOS024660830
    • SR-01000023063-1
    • F2570-0062
    • SR-01000023063
    • ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate
    • 896335-10-7
    • ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
    • Inchi: 1S/C16H17NO5S2/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18)
    • InChI Key: SMCLTRGTIVZCBE-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(NCC(S(C1=CC=CC=C1)(=O)=O)C1SC=CC=1)=O

Computed Properties

  • Exact Mass: 367.05481499g/mol
  • Monoisotopic Mass: 367.05481499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 126Ų

ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2570-0062-2μmol
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2570-0062-5μmol
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2570-0062-10μmol
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2570-0062-20μmol
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2570-0062-1mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2570-0062-2mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2570-0062-3mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2570-0062-4mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2570-0062-5mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2570-0062-10mg
ethyl {[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}formate
896335-10-7 90%+
10mg
$79.0 2023-05-16

Additional information on ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate

Introduction to Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate (CAS No. 896335-10-7)

Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate, identified by its CAS number 896335-10-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both sulfonyl and thiophene moieties, which are known for their diverse biological activities and potential therapeutic applications.

The structure of Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate consists of a formate ester group linked to a carbamoyl moiety, which is further substituted with a benzenesulfonyl group and a thiophene ring. This unique arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development. The benzenesulfonyl group is known to enhance the binding affinity of molecules to biological targets, while the thiophene ring contributes to the compound's solubility and metabolic stability.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in treating various diseases. The presence of both sulfonyl and thiophene groups in Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate suggests that it may exhibit multiple pharmacological properties, making it a versatile scaffold for medicinal chemists. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.

One of the most compelling aspects of Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate is its structural similarity to known bioactive compounds. This similarity has prompted scientists to investigate its potential as a lead compound for the development of new drugs targeting various therapeutic areas. For instance, studies have shown that sulfonylated derivatives can exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. The incorporation of a thiophene ring further enhances these properties by improving the compound's bioavailability and pharmacokinetic profile.

The synthesis of Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate involves multi-step organic reactions, including sulfonylation, carbamoylation, and esterification. These synthetic pathways require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the compound's structure and purity.

In addition to its synthetic challenges, Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate has also been studied for its potential role in drug delivery systems. Researchers have explored its use as a prodrug or a carrier molecule for delivering active pharmaceutical ingredients (APIs) to target tissues. The solubility-enhancing properties of the thiophene ring make it an attractive candidate for formulating oral or injectable drugs that require improved bioavailability.

The pharmacological activity of Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate has been evaluated in various in vitro and in vivo models. Preliminary studies have shown promising results in terms of anti-inflammatory and anti-protozoal activities. These findings have encouraged further research into its mechanism of action and potential therapeutic applications. For instance, researchers have hypothesized that the benzenesulfonyl group may interact with specific enzymes or receptors involved in inflammatory pathways, while the thiophene ring could modulate cellular processes related to protozoan infection.

The development of new drugs often involves extensive computational modeling and molecular docking studies to predict the interactions between Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate and biological targets. These studies help researchers identify key binding sites and optimize the compound's structure for improved efficacy. Advanced computational tools such as molecular dynamics simulations and quantum mechanical calculations have been utilized to gain insights into the compound's behavior at the molecular level.

In conclusion, Ethyl {2-(benzenesulfonyl)-2-(thiophen-2-yl)ethylcarbamoyl}formate (CAS No. 896335-10-7) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications ranging from anti-inflammatory agents to novel drug delivery systems. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic potential in various disease models.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd